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Compound of Interest

Compound Name: 5-(5-Bromopyridin-3-YL)oxazole

Cat. No.: B1376333

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds
form a cornerstone of innovation. Among these, molecules incorporating both pyridine and
oxazole rings are of significant interest due to their prevalence in biologically active compounds
and functional materials. 5-(5-Bromopyridin-3-yl)oxazole (CAS No: 1256819-32-5, Molecular
Formula: CsHsBrN20, Molecular Weight: 225.04 g/mol ) is a noteworthy example, combining
the electron-withdrawing nature of the bromopyridine moiety with the versatile chemical
properties of the oxazole ring. Accurate structural elucidation and purity assessment are
paramount for any application of this compound, necessitating a thorough spectroscopic
analysis.

This technical guide provides an in-depth overview of the expected spectroscopic data for 5-(5-
Bromopyridin-3-yl)oxazole, including Nuclear Magnetic Resonance (NMR) spectroscopy (*H
and 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As direct experimental
spectra for this specific molecule are not widely published, this guide will leverage established
principles of spectroscopy and data from analogous structures to predict and interpret its
spectral characteristics. This approach not only offers a robust framework for the analysis of
this particular compound but also serves as a methodological template for the characterization
of other novel heterocyclic systems.

Molecular Structure and Spectroscopic Overview
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The structure of 5-(5-Bromopyridin-3-yl)oxazole, presented below, dictates its unique
spectroscopic fingerprint. The molecule consists of a pyridine ring substituted with a bromine
atom at the 5-position and an oxazole ring at the 3-position. The oxazole ring is attached via its
5-position. This arrangement of aromatic and heteroaromatic rings, along with the presence of
nitrogen, oxygen, and bromine atoms, gives rise to characteristic signals in various
spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For 5-(5-Bromopyridin-3-yl)oxazole, both *H and 3C NMR will provide
critical information about the chemical environment of each proton and carbon atom.

Experimental Protocol: NMR Data Acquisition

e Sample Preparation: Dissolve approximately 5-10 mg of 5-(5-Bromopyridin-3-yl)oxazole in
0.5-0.7 mL of a deuterated solvent (e.g., CDCIs or DMSO-ds). The choice of solvent is
critical; CDCls is a common choice for many organic compounds, while DMSO-ds can be
used for less soluble samples.

 Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or
higher) to ensure adequate signal dispersion.

e 1H NMR Acquisition:

o Set the spectral width to cover the expected range of aromatic protons (typically 0-10
ppm).

o Use a sufficient number of scans to achieve a good signal-to-noise ratio.
o Integrate the peaks to determine the relative number of protons.
e 13C NMR Acquisition:
o Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

o Alarger number of scans will be necessary compared to *H NMR due to the lower natural
abundance of the 13C isotope.
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Predicted *H NMR Spectrum

The *H NMR spectrum is expected to show distinct signals for the protons on both the pyridine
and oxazole rings. The chemical shifts are influenced by the electronegativity of the
heteroatoms and the anisotropic effects of the aromatic rings.

Table 1: Predicted *H NMR Data for 5-(5-Bromopyridin-3-yl)oxazole

Predicted Coupling
Proton Label Chemical Shift  Multiplicity Constant (J, Rationale
(Ppm) Hz)
Deshielded by
H-2' ~8.8-9.0 d ~2.0 adjacent nitrogen
and bromine.
Coupled to H-2'
H-4' ~82-84 t ~2.0
and H-6'".
Deshielded by
H-6' ~8.6-8.8 d ~2.0 adjacent
nitrogen.
Characteristic
chemical shift for
H-2 ~79-8.1 S -
the C2-proton of
an oxazole ring.
Characteristic
chemical shift for
H-4 ~73-75 s -

the C4-proton of

an oxazole ring.

Predicted **C NMR Spectrum

The 13C NMR spectrum will provide information on the carbon skeleton of the molecule. The
chemical shifts are influenced by the hybridization and the electronic environment of each
carbon atom.
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Table 2: Predicted *C NMR Data for 5-(5-Bromopyridin-3-yl)oxazole

Predicted Chemical Shift

Carbon Label Rationale
(ppm)

Cc-2' ~ 150 - 152 Attached to nitrogen.

Point of attachment to the
C-3 ~132-134 _

oxazole ring.

Influenced by adjacent
C-4' ~ 138 - 140 _ .

nitrogen and bromine.
C-5' ~118 - 120 Attached to bromine.
C-6' ~ 147 - 149 Attached to nitrogen.

O-C=N carbon of the oxazole
C-2 ~ 151 - 153 )

ring.
C-4 ~122-124 C-H carbon of the oxazole ring.

Point of attachment to the
C-5 ~ 158 - 160

pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

o Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total

Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the

solid sample is placed directly on the crystal. For a KBr pellet, a small amount of the sample

is ground with dry KBr and pressed into a thin disk.

¢ Instrumentation: Record the spectrum on a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Scan the mid-IR range (typically 4000-400 cm~1).
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Predicted IR Spectrum

The IR spectrum of 5-(5-Bromopyridin-3-yl)oxazole is expected to show characteristic
absorption bands for the C-H, C=N, C=C, and C-O bonds within the aromatic and
heteroaromatic rings.

Table 3: Predicted IR Absorption Bands for 5-(5-Bromopyridin-3-yl)oxazole

Wavenumber (cm~2) Vibration Type Functional Group

3100 - 3000 C-H stretching Aromatic C-H

1600 - 1450 C=C and C=N stretching Pyridine and Oxazole rings
1300 - 1000 C-O stretching Oxazole ring

800 - 600 C-Br stretching Bromopyridine

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a molecule. The fragmentation pattern can also offer valuable structural information.

Experimental Protocol: Mass Spectrometry Data
Acquisition
o Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

 lonization Method: Electron lonization (El) is a common technique for volatile and thermally
stable compounds, often leading to extensive fragmentation. Electrospray lonization (ESI) is
a softer ionization technique suitable for a wider range of compounds and typically results in
a prominent molecular ion peak.

o Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight
(TOF), or ion trap.

Predicted Mass Spectrum

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1376333?utm_src=pdf-body
https://www.benchchem.com/product/b1376333?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1376333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The mass spectrum will show the molecular ion peak and various fragment ions. The presence
of bromine will be indicated by a characteristic isotopic pattern for the molecular ion and any
bromine-containing fragments (approximately equal intensity for M and M+2 peaks).

Table 4: Predicted Mass Spectrometry Data for 5-(5-Bromopyridin-3-yl)oxazole

mlz lon Rationale

Molecular ion peak, showing

225/227 [M]* , _ _
the isotopic pattern of bromine.
Loss of carbon monoxide from
197/199 [M-COJ* _
the oxazole ring.
146 [M-Br]* Loss of the bromine atom.
Subsequent loss of carbon
118 [M-Br-CQO]* } )
monoxide after bromine loss.
78 [CsHaN]* Pyridine ring fragment.
69 [CsHsNO]* Oxazole ring fragment.

Visualization of Spectroscopic Workflow and
Structural Correlations

The following diagrams illustrate the general workflow for the spectroscopic analysis and the
key structural features that give rise to the predicted spectral data.
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Spectroscopic Analysis
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
5-(5-Bromopyridin-3-yl)oxazole.

Caption: Key structural features of 5-(5-Bromopyridin-3-yl)oxazole and their predicted
spectroscopic correlations. (Note: The image in the DOT script is a placeholder and would
need to be replaced with an actual chemical structure image for rendering).

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic
characterization of 5-(5-Bromopyridin-3-yl)oxazole. By leveraging data from analogous
structures and fundamental spectroscopic principles, we have established a reliable set of
expected data for tH NMR, 3C NMR, IR, and Mass Spectrometry. This guide is intended to be
a valuable resource for researchers in the fields of medicinal chemistry and materials science,
aiding in the synthesis, purification, and characterization of this and other related heterocyclic
compounds. The self-validating nature of combining these orthogonal analytical techniques
provides a high degree of confidence in the structural assignment.
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 To cite this document: BenchChem. [Spectroscopic Ccharacterization of 5-(5-Bromopyridin-
3-yl)oxazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1376333#5-5-bromopyridin-3-yl-oxazole-
spectroscopic-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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